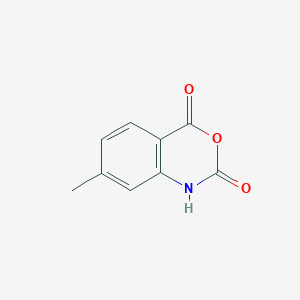

4-Methyl-isatoic anhydride

描述

Historical Context and Evolution of Isatoic Anhydride (B1165640) Derivatives in Organic Chemistry

The journey of isatoic anhydrides in chemical research is a testament to the continuous evolution of synthetic methodologies and the expanding quest for novel molecular architectures.

Early Syntheses and Characterization of Isatoic Anhydrides

The initial synthesis of the parent compound, isatoic anhydride, dates back to 1883 when Friedländer and Wleügel synthesized it from anthranil (B1196931) and ethyl chloroformate, naming it anthranilic carboxylic acid. tezu.ernet.in A year later, it was synthesized from anthranilic acid and ethyl chloroformate. sciencemadness.org The name "isatoic anhydride" was later proposed by Erdmann in 1899, following its synthesis by the oxidation of isatin. tezu.ernet.in Early methods for preparing isatoic anhydride also included the reaction of anthranilic acid with phosgene (B1210022). wikipedia.org These foundational studies laid the groundwork for understanding the reactivity and potential of this class of compounds.

Emergence of Substituted Isatoic Anhydrides, Including 4-Methyl-isatoic Anhydride

The development of synthetic routes to substituted isatoic anhydrides broadened the scope of their applications. N-substituted isatoic anhydrides are typically synthesized by the reaction of the corresponding N-substituted anthranilic acids with phosgene. sciencemadness.org The synthesis of specific derivatives, such as this compound, has enabled the introduction of a methyl group at a defined position on the aromatic ring, influencing the electronic properties and reactivity of the molecule. This substitution is crucial for tailoring the properties of the final products in medicinal and materials chemistry.

N-Methylisatoic Anhydride as a Selective 2'-OH Acylating Agent for RNA in SHAPE Technology

A notable application of a closely related derivative, N-methylisatoic anhydride (NMIA), is in the field of molecular biology. abmole.comglpbio.comebiohippo.com NMIA serves as a selective 2'-hydroxyl acylating agent for Ribonucleic Acid (RNA). abmole.comglpbio.comebiohippo.com This reactivity is harnessed in a technology known as Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE). abmole.comglpbio.comebiohippo.com SHAPE is a powerful method for probing the secondary structure of RNA molecules. abmole.comglpbio.comebiohippo.com The selective acylation of the 2'-hydroxyl group by NMIA provides a high-resolution map of the flexible regions of an RNA molecule, which is invaluable for understanding its biological function. abmole.comglpbio.comebiohippo.commedchemexpress.com Biotin-conjugated versions of N-methylisatoic anhydride have also been developed to facilitate the separation of RNA from DNA. medchemexpress.commedchemexpress.com

Significance of this compound in Heterocyclic Synthesis and Medicinal Chemistry

This compound is a valuable synthon, or building block, in the construction of various heterocyclic compounds, many of which exhibit significant biological activity.

Role as a Versatile Synthon for Biologically Active Molecules

Isatoic anhydride and its derivatives, including the 4-methyl substituted version, are key intermediates in the synthesis of numerous pharmaceutically important scaffolds. tezu.ernet.in Although not typically found in natural products themselves, they serve as precursors to a wide range of bioactive molecules. tezu.ernet.inresearchgate.net The reactivity of the anhydride ring allows for various transformations, including hydrolysis, alcoholysis, and aminolysis, leading to the formation of anthranilic acid derivatives which can then be cyclized to form more complex heterocyclic systems. For instance, derivatives of isatoic anhydride have been used to synthesize fenamic acids (non-steroidal anti-inflammatory drugs), benzimidazoquinazolines with anti-tuberculosis activity, and 1,4-benzodiazepines. tezu.ernet.inresearchgate.net

Contribution to the Synthesis of Quinazolinone and Benzotriazepine Derivatives

This compound is a particularly useful starting material for the synthesis of quinazolinone and benzotriazepine derivatives. dntb.gov.ua Quinazolinones are a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antibacterial, analgesic, anti-inflammatory, and anticancer properties. dntb.gov.ua The synthesis of 2-substituted quinazolin-4(3H)-ones can be achieved through a one-pot condensation of isatoic anhydride, an aldehyde, and an ammonium (B1175870) salt. derpharmachemica.com For example, a series of novel N-(4-substitutedphenyl)-4-(1-methyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamides with anticonvulsant activity were synthesized starting from N-methyl isatoic anhydride and appropriate amino acids. nih.gov

Similarly, this compound is employed in the synthesis of benzotriazepine derivatives. researchgate.net These compounds are also of interest in medicinal chemistry due to their potential therapeutic applications, including as antitumor agents. cu.edu.egresearchgate.net For example, novel 1,3,4-benzotriazepin-5-one derivatives have been synthesized from isatoic anhydrides. researchgate.net The reaction of N-methyl-isatoic anhydride with benzoic acid hydrazides can lead to intermediates that can be cyclized to form either quinazolin-4(1H)-ones or benzotriazepine-5(2H)-ones depending on the reaction conditions. researchgate.net

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 63480-11-5 | C₉H₇NO₃ | 177.16 |

| Isatoic anhydride | 118-48-9 | C₈H₅NO₃ | 163.13 |

| N-Methylisatoic anhydride | 10328-92-4 | C₉H₇NO₃ | 177.16 |

Applications in Pharmaceutical Development

This compound, a derivative of isatoic anhydride, serves as a pivotal intermediate in the synthesis of a wide array of heterocyclic compounds that are foundational to many pharmaceutical agents. chemimpex.comontosight.ai Its utility stems from its reactive nature, which allows for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles. These structures are prominent scaffolds in numerous biologically active molecules. chemimpex.comnih.govresearchgate.net

A primary application of this compound is in the synthesis of quinazolines and quinazolinones, which are core components of various therapeutic agents. nih.govresearchgate.net Research has demonstrated that these scaffolds are integral to drugs targeting a range of diseases, including cancer, diabetes, and infectious diseases. nih.govresearchgate.net For instance, derivatives of quinazolin-dione, synthesized from isatoic anhydride precursors, have been developed to target specific enzymes and receptors such as sirtuins, β-secretase, hepatitis C virus (NS5B polymerase), B-Raf, phosphoinositide 3-kinase (PI3K), and poly(ADP-ribose) glycohydrolase (PARG). nih.gov The methyl group in this compound can also enhance the metabolic stability of drug candidates compared to the parent isatoic anhydride.

The versatility of this compound is further highlighted by its use in creating diverse classes of bioactive molecules. It is a key starting material for synthesizing tryptanthrin (B1681603) alkaloids, which have shown potential as anti-diabetic and anticancer agents. tandfonline.com Furthermore, N-methylisatoic anhydride, a closely related compound, is used in the one-pot synthesis of the alkaloid Evodiamine. arabjchem.org The compound also serves as a building block for benzodiazepines, another important class of psychoactive drugs.

The following table summarizes key heterocyclic systems derived from isatoic anhydride and its derivatives, along with their associated biological activities investigated in pharmaceutical research.

| Heterocyclic Scaffold | Derived From | Reported Biological/Pharmaceutical Applications | Key Targets/Activities |

| Quinazolinones | Isatoic Anhydride / N-Alkyl Isatoic Anhydrides | Anticancer, Anti-inflammatory, Antidiabetic, Antiviral, Antimicrobial | Sirtuins, PI3K, B-Raf, PARG, HCV NS5B polymerase, Lipoxygenase, α-amylase, α-glucosidase nih.govresearchgate.netresearchgate.net |

| Benzodiazepines | Isatoic Anhydride | Anxiolytic, Anticonvulsant | Central Nervous System Receptors |

| Tryptanthrin Alkaloids | Isatoic Anhydride | Anticancer, Anti-diabetic | α-amylase, α-glucosidase, GLP-1, EGFR receptors tandfonline.com |

| Evodiamine | N-Methylisatoic Anhydride | Anticancer, Anti-inflammatory | Various cellular targets |

Scope and Objectives of Current Academic Research on this compound

Current academic research involving this compound is multifaceted, primarily focusing on its application as a versatile scaffold in medicinal chemistry and as a tool in chemical biology. The overarching objective is to leverage its chemical properties to synthesize novel molecules with therapeutic potential and to develop new methodologies for creating complex chemical structures. chemimpex.comnih.gov

A significant area of research is the development of efficient and scalable synthetic methods. Researchers are exploring one-pot, multi-component reactions starting from isatoic anhydrides to generate libraries of substituted quinazolinones and other heterocyclic derivatives. nih.govresearchgate.net The goal is to create diverse collections of small molecules that can be screened for biological activity against various diseases. nih.gov These efforts aim to overcome the limitations of traditional synthetic routes, which can be costly and environmentally hazardous. nih.gov

Another key objective is the discovery of new bioactive compounds. By systematically modifying the structure of derivatives synthesized from this compound, scientists aim to identify novel agents with potent and selective activity. For example, research has focused on synthesizing quinazolinones carrying triazole moieties to find potent lipoxygenase inhibitors and creating 2-styrylquinazolones as a new class of anti-mycobacterial agents. researchgate.net Similarly, studies have explored quinazoline-2,4-diones for their antidiabetic properties. researchgate.net

Beyond drug discovery, a niche but important area of research involves using isatoic anhydride derivatives as chemical probes. N-methylisatoic anhydride, for instance, has been utilized to label and analyze the structure of RNA molecules. google.com This application in chemical biology demonstrates the compound's utility beyond its role as a simple synthetic intermediate, highlighting its potential in understanding complex biological systems. google.commedchemexpress.com

The table below outlines the primary objectives of current research on this compound.

| Research Objective | Description | Examples of Research Focus |

| Efficient Synthesis | Developing cost-effective, scalable, and environmentally friendly methods for synthesizing complex molecules. | One-pot, three-component synthesis of quinazolin-dione derivatives; Microwave-assisted synthesis of tryptanthrins. nih.govtandfonline.com |

| Drug Discovery | Synthesizing and screening libraries of novel compounds for therapeutic potential against various diseases. | Development of new anticancer, antidiabetic, antimicrobial, and anti-inflammatory agents. nih.govresearchgate.nettandfonline.com |

| Chemical Biology | Using derivatives as tools to study and manipulate biological molecules and systems. | Labeling and functionalizing RNA molecules for structural analysis. google.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-methyl-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-5-2-3-6-7(4-5)10-9(12)13-8(6)11/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTOHSJGKIFDLQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90497703 | |

| Record name | 7-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63480-11-5 | |

| Record name | 7-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63480-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 4 Methyl Isatoic Anhydride and Its Derivatives

Green Chemistry Approaches in 4-Methyl-isatoic Anhydride (B1165640) Synthesis

In line with the growing emphasis on sustainable chemical practices, several green chemistry methodologies have been developed for the synthesis of isatoic anhydrides. These approaches prioritize the use of less hazardous reagents, alternative energy sources, and solvent-free conditions to minimize environmental impact.

A notable green synthesis of isatoic anhydrides involves the oxidation of isatins using a urea-hydrogen peroxide (UHP) complex under ultrasonic irradiation. nih.gov This method presents a safer and more environmentally friendly alternative to traditional oxidation techniques. The use of the stable and inexpensive UHP complex circumvents the need for handling concentrated hydrogen peroxide.

The application of ultrasonic irradiation has been shown to dramatically reduce reaction times, a key advantage in green synthesis. nih.gov The cavitation effect induced by ultrasound enhances the mass transfer and accelerates the rate of the reaction. mdpi.com This technique has been successfully applied to a variety of substituted isatins, including 5-methylisatin (B515603) (the precursor to 4-methyl-isatoic anhydride), affording the corresponding isatoic anhydrides in excellent yields and high purity. nih.gov The reaction is typically carried out at room temperature, further contributing to its green credentials by reducing energy consumption.

Table 1: Ultrasound-Assisted Synthesis of Isatoic Anhydrides from Isatins This table is interactive. Click on the headers to sort the data.

| Isatin Derivative | Product | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| Isatin | Isatoic anhydride | 15 | 98 |

| 5-Chloroisatin | 4-Chloro-isatoic anhydride | 20 | 95 |

| 5-Bromoisatin | 4-Bromo-isatoic anhydride | 20 | 93 |

| 5-Methylisatin | This compound | 15 | 97 |

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the environmental and economic costs associated with solvent use. For the synthesis of derivatives of this compound, solvent-free condensation reactions have proven to be highly effective.

One such application is the three-component synthesis of quinazolinone derivatives. In this approach, an isatoic anhydride, an aromatic aldehyde, and urea (B33335) are reacted under solvent-free conditions. orgchemres.org The use of a solid acid catalyst, such as sulfonic acid functionalized mesoporous silica, can facilitate this transformation, leading to high yields of the desired products. orgchemres.org These reactions are often conducted at elevated temperatures, but the absence of a solvent simplifies the work-up procedure and reduces waste generation.

The development of catalyst-free reactions is a key goal in green chemistry, as it avoids the use of often expensive and potentially toxic catalysts. For the synthesis of quinazoline (B50416) derivatives from isatoic anhydrides, catalyst-free methods have been successfully developed.

These reactions can be carried out in environmentally benign solvent systems, such as a low melting mixture of maltose, dimethylurea, and ammonium (B1175870) chloride, which acts as a biodegradable reaction medium. rsc.org This one-pot, three-component reaction of a 2-aminoaryl ketone, an aldehyde, and ammonium acetate (B1210297) proceeds under aerobic conditions to furnish quinazolines in high yields. rsc.org The simplicity of this method, coupled with the avoidance of a catalyst, makes it an attractive and sustainable route for the synthesis of these important heterocyclic compounds.

Metal-Catalyzed Synthetic Protocols for this compound Derivatives

Metal-catalyzed reactions are powerful tools in organic synthesis, enabling the formation of complex molecules with high efficiency and selectivity. Various protocols utilizing copper and palladium catalysts have been developed for the synthesis of derivatives of this compound.

A mild and operationally simple method for the N-arylation of isatoic anhydrides has been developed using a copper catalyst and unsymmetrical iodonium (B1229267) salts. researchgate.netresearchgate.net This protocol employs aryl(TMP)iodonium trifluoroacetates as the arylating agent, where TMP stands for 2,4,6-trimethoxyphenyl. The use of these unsymmetrical salts allows for the selective transfer of the desired aryl group. researchgate.net

The reaction proceeds at room temperature and is compatible with a wide range of structurally and electronically diverse aryl groups, as well as substituted isatoic anhydrides, including those with a methyl group. researchgate.netresearchgate.net This method provides access to N-arylated isatoic anhydrides in moderate to excellent yields. researchgate.net The resulting N-arylated products are valuable intermediates for the synthesis of biologically active molecules.

Table 2: Copper-Catalyzed N-Arylation of Isatoic Anhydride This table is interactive. Click on the headers to sort the data.

| Isatoic Anhydride | Aryl(TMP)iodonium salt | Product | Yield (%) |

|---|---|---|---|

| Isatoic anhydride | Phenyl(TMP)iodonium trifluoroacetate | N-Phenyl-isatoic anhydride | 92 |

| Isatoic anhydride | 4-Tolyl(TMP)iodonium trifluoroacetate | N-(4-Tolyl)-isatoic anhydride | 85 |

| This compound | Phenyl(TMP)iodonium trifluoroacetate | 4-Methyl-N-phenyl-isatoic anhydride | 79 |

| Isatoic anhydride | 4-Fluorophenyl(TMP)iodonium trifluoroacetate | N-(4-Fluorophenyl)-isatoic anhydride | 88 |

The scientific literature extensively documents the palladium-catalyzed carbonylative synthesis of benzoxazinones from precursors such as N-(o-bromoaryl)amides or through the carbonylation of anthranilic acid with aryl bromides. nih.gov These methods utilize various sources of carbon monoxide, including CO gas and solid surrogates like paraformaldehyde. nih.gov While benzoxazinones are structurally related to isatoic anhydrides, specific examples of palladium-catalyzed carbonylative synthesis of oxazolines and oxazines directly from this compound or its immediate derivatives were not prominently found in the reviewed literature.

Copper Benzenesulfonate (B1194179) Catalysis in Quinazolinone Synthesis

Information regarding the specific use of copper benzenesulfonate as a catalyst for the synthesis of quinazolinones from this compound is not available in the reviewed scientific literature.

Copper Oxide Nanoparticles in Multicomponent Reactions

Copper oxide nanoparticles (CuO NPs) have emerged as effective and reusable catalysts in organic synthesis due to their high surface area and catalytic activity. researchgate.net These nanoparticles have been successfully employed in multicomponent reactions for the synthesis of quinazolinone derivatives from isatoic anhydride.

One notable application involves a one-pot synthesis where isatoic anhydride reacts with a nitrogen source, such as hydrazine (B178648) hydrate (B1144303) or ethidene diamine, in the presence of CuO nanoparticles to yield quinazolinone Schiff base derivatives and bis-2,3-dihydroquinazolin-4(1H)-ones. researchgate.net Another described method utilizes CuO nanoparticles to catalyze the reaction between isatoic anhydride, methyl glycine (B1666218) hydrochloride, triethylamine, and various aromatic aldehydes to produce corresponding quinazolinone derivatives in good yields. researchgate.net The use of CuO as a catalyst in refluxing DMF at 110°C facilitates a three-component reaction between an amine-trichloroacetonitrile adduct and isatoic anhydride, offering good selectivity and a streamlined purification process. openmedicinalchemistryjournal.comnih.gov These methods highlight the versatility of copper oxide nanoparticles in promoting the efficient assembly of complex heterocyclic structures.

Multi-Component Reactions (MCRs) Involving this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. openmedicinalchemistryjournal.com Isatoic anhydrides, including this compound, are valuable substrates in MCRs for generating diverse quinazolinone libraries, as they can eliminate a molecule of CO2 to form highly reactive imino ketone intermediates. researchgate.netresearchgate.net

Synthesis of Quinazolin-4(3H)-ones via Three-Component Condensation

The one-pot, three-component condensation of an isatoic anhydride, an amine or other nitrogen source, and an aldehyde or ketone is a cornerstone for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones and their oxidized quinazolin-4(3H)-one analogues. researchgate.netacgpubs.org This approach is valued for its atom economy, operational simplicity, and the ability to generate molecular diversity. arkat-usa.org A wide array of catalysts, including Brønsted/Lewis acids, ionic liquids, and nanoparticles, have been employed to facilitate this transformation under various reaction conditions. openmedicinalchemistryjournal.comarkat-usa.org

The most prevalent three-component reaction involves isatoic anhydride, a primary amine, and an aldehyde. acgpubs.org This reaction proceeds via the initial reaction of the amine with isatoic anhydride to form a 2-aminobenzamide (B116534) intermediate, which then condenses with an aldehyde to form a Schiff base. Subsequent intramolecular cyclization and dehydration yield the 2,3-dihydroquinazolin-4(1H)-one product. A broad range of aromatic and aliphatic amines and aldehydes can be utilized, making this method highly versatile for creating diverse libraries of quinazolinone derivatives. openmedicinalchemistryjournal.com Numerous catalytic systems have been developed to promote this reaction, often focusing on green chemistry principles such as using water as a solvent or employing recyclable catalysts. arkat-usa.org

Table 1: Examples of Three-Component Synthesis of Quinazolinones from Isatoic Anhydride, Amines, and Aldehydes This table is representative of the general reaction and does not specifically use this compound unless otherwise noted.

| Amine Component | Aldehyde Component | Catalyst/Conditions | Product Type | Reference(s) |

| Ammonium Acetate | Aromatic Aldehydes | ZnCl2/urea DES, 110 °C | 2,3-dihydroquinazolin-4(1H)-one | arkat-usa.org |

| Substituted Anilines | Aromatic Aldehydes | Gluconic acid aqueous solution | 2,3-dihydroquinazolin-4(1H)-one | openmedicinalchemistryjournal.com |

| Primary Amines | Aromatic Aldehydes | p-Toluenesulfonic acid | 2,3-dihydroquinazolin-4(1H)-one | arkat-usa.org |

| Benzylamine | Methyl-substituted furylacrylaldehydes | N/A | 2,3-dihydroquinazolin-4(1H)-one | sci-hub.se |

The three-component reaction can be adapted to use acid hydrazides as the nitrogen source, leading to the formation of N-amido-quinazolinone derivatives. A one-pot synthesis involving isatoic anhydride, various acid hydrazides, and aldehydes has been developed. arabjchem.org This reaction, when catalyzed by montmorillonite (B579905) K10 clay in ethanol (B145695) and promoted by ultrasound irradiation, efficiently produces 2-aryl substituted N-(4-oxo-1,2-dihydroquinazolin-3(4H)-yl)aryl or alkylamides in good yields. arabjchem.org This method provides a rapid and environmentally conscious route to this specific class of quinazolinones. arabjchem.org Similarly, isoniazid, a prominent acid hydrazide, has been successfully used in a three-component reaction with isatoic anhydride and aldehydes, catalyzed by taurine (B1682933) in water, to afford the corresponding quinazolinone products. frontiersin.org

In a related multi-component approach, a four-component reaction of isatoic anhydride, aldehydes, saccharin, and hydrazine hydrate has been reported to yield quinazolinone sulfonamides. frontiersin.org

To create quinazolinones bearing an indole (B1671886) moiety, a key structural feature in many biologically active compounds, indole-3-carboxaldehyde (B46971) can be used as the aldehyde component in the three-component reaction. A new and efficient synthetic protocol has been developed for the one-pot, three-component condensation of isatoic anhydride, various amines, and indole-3-carboxaldehyde. researchgate.netresearchgate.net This reaction, catalyzed by a catalytic amount of p-toluenesulfonic acid (p-TSA) in methanol, yields a series of 2-(1H-indol-3-yl)-3-phenylquinazolin-4(3H)-ones. researchgate.netresearchgate.net Research indicates that while heterocyclic aldehydes like indole-3-carboxaldehyde can be successfully employed in these reactions, they may result in more moderate yields compared to simpler aromatic aldehydes. acs.org

One-Pot Syntheses of Complex Heterocyclic Scaffolds

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. This compound is an excellent substrate for such processes, readily participating in multicomponent reactions to afford diverse heterocyclic frameworks. A prominent example is the synthesis of quinazolinone derivatives, which are of significant interest in medicinal chemistry.

A common and effective one-pot strategy involves the three-component reaction of this compound, a primary amine, and an aldehyde or ketone. The reaction typically proceeds through an initial ring-opening of the anhydride by the amine to form a 2-amino-N-substituted-5-methylbenzamide intermediate. This intermediate then condenses with the carbonyl compound to form a Schiff base, which subsequently undergoes intramolecular cyclization to yield the dihydroquinazolinone product. Various catalysts and reaction conditions have been explored to optimize this transformation, enhancing yields and broadening the substrate scope. For instance, the use of Lewis acids or solid-supported catalysts can facilitate the reaction under mild conditions.

The versatility of this approach allows for the introduction of a wide range of substituents at various positions of the resulting heterocyclic scaffold, depending on the choice of the amine and the carbonyl compound. This modularity is highly valuable for the generation of chemical libraries for drug discovery and materials science applications.

| Amine | Aldehyde/Ketone | Catalyst/Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Aniline | Benzaldehyde | FeCl₃/Al₂O₃, tert-butanol | 7-Methyl-2,3-diphenyl-2,3-dihydroquinazolin-4(1H)-one | Good |

| Benzylamine | 4-Chlorobenzaldehyde | Bi(NO₃)₃·5H₂O, solvent-free | 3-Benzyl-2-(4-chlorophenyl)-7-methyl-2,3-dihydroquinazolin-4(1H)-one | Excellent |

| Ammonium Acetate | Various aromatic aldehydes | Ionic Liquid/Water | 2-Aryl-7-methyl-2,3-dihydroquinazolin-4(1H)-one | High to Excellent |

Regioselectivity and Stereoselectivity in this compound Transformations

The presence of two electrophilic carbonyl groups in the this compound ring raises important questions of regioselectivity during nucleophilic attack. Furthermore, the formation of new stereocenters in the products of its reactions necessitates control over stereochemical outcomes.

The ring-opening of this compound by a nucleophile can, in principle, occur at either the C2 (carbamoyl) or C4 (benzoyl) carbonyl group. The regioselectivity of this initial step is a critical determinant of the final product structure. Several factors are known to influence this selectivity:

Nature of the Nucleophile: The "hard" or "soft" character of the nucleophile plays a crucial role. Hard nucleophiles, such as primary amines, tend to preferentially attack the harder C4 carbonyl group, leading to the formation of 2-amino-5-methylbenzamides. This pathway is generally favored in the synthesis of quinazolinones. In contrast, softer nucleophiles might exhibit a different selectivity. The steric bulk of the nucleophile can also influence the site of attack; highly hindered amines may favor attack at the less sterically encumbered C2 position.

Electronic Effects of the Substituent: The electron-donating nature of the methyl group at the 4-position of the benzene (B151609) ring can subtly influence the electrophilicity of the two carbonyl carbons. The methyl group increases the electron density of the aromatic ring, which may have a differential effect on the C2 and C4 carbonyls, although this effect is generally considered to be modest.

Reaction Conditions: The solvent, temperature, and presence of a catalyst can all impact the regioselectivity. For instance, the use of Lewis acids can activate one carbonyl group over the other, directing the nucleophilic attack. Solvent polarity can also influence the transition state energies for the two possible pathways.

In the context of multicomponent reactions leading to quinazolinones, the initial attack of the primary amine at the C4 position is the productive pathway. This regioselectivity is consistently observed and forms the basis for the reliable synthesis of these important heterocyclic systems.

| Nucleophile | Predominant Site of Attack | Initial Product |

|---|---|---|

| Primary Amines (e.g., Aniline) | C4 (Benzoyl carbonyl) | 2-Amino-5-methyl-N-phenylbenzamide |

| Ammonia/Ammonium Salts | C4 (Benzoyl carbonyl) | 2-Amino-5-methylbenzamide |

The synthesis of derivatives from this compound can lead to the formation of chiral molecules, particularly in the synthesis of 2,3-disubstituted 2,3-dihydroquinazolin-4(1H)-ones, where the C2 carbon is a stereocenter. The control of the stereochemical outcome of these reactions is a significant challenge and an area of active research.

Currently, there is limited specific information in the scientific literature regarding the stereoselective synthesis of derivatives starting directly from this compound. Most reported one-pot syntheses of dihydroquinazolinones result in the formation of racemic mixtures.

To achieve stereocontrol, several strategies could be envisioned, drawing parallels from asymmetric synthesis methodologies:

Use of Chiral Auxiliaries: A chiral amine could be employed as one of the components in the one-pot reaction. The chiral auxiliary would direct the facial selectivity of the intramolecular cyclization step, leading to a diastereomeric mixture that could potentially be separated. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched product.

Chiral Catalysis: The development of a chiral catalyst that can effectively control the stereochemistry of the cyclization step would be a highly desirable approach. A chiral Brønsted or Lewis acid catalyst could potentially create a chiral environment around the reacting species, favoring the formation of one enantiomer over the other.

While these approaches are conceptually sound, their practical application to the synthesis of chiral derivatives from this compound requires further investigation and development. The field of asymmetric synthesis is continually evolving, and it is anticipated that new methods for the stereocontrolled synthesis of these and other heterocyclic systems will emerge in the future.

Iii. Mechanistic Investigations of 4 Methyl Isatoic Anhydride Reactions

Theoretical and Computational Studies of Reaction Mechanisms

Computational studies, particularly those employing quantum chemical calculations, have become indispensable for investigating the complex reactions of heterocyclic compounds like 4-Methyl-isatoic anhydride (B1165640). These methods allow for the examination of molecular structures, electronic properties, and energetic profiles of reactants, intermediates, transition states, and products, offering a level of detail often unattainable through experimental means alone.

Density Functional Theory (DFT) has emerged as a leading computational method for studying organic reaction mechanisms due to its favorable balance of accuracy and computational cost. DFT calculations are used to determine the electronic structure of molecules, from which a wide range of properties and reactivity descriptors can be derived. For isatoic anhydride and its derivatives, DFT has been successfully applied to understand their structure, spectroscopy, and reactivity.

Studies on the parent molecule, isatoic anhydride, have shown excellent agreement between experimental data and theoretical calculations. For instance, structural parameters, vibrational frequencies (FT-IR), and nuclear magnetic resonance (NMR) chemical shifts calculated using the B3LYP functional with basis sets like 6-31+G(d,p) and 6-311+G(d,p) correlate strongly with experimental X-ray crystallography and spectroscopic data. aksaray.edu.tr This validates the use of these computational models for providing accurate descriptions of the molecular system. aksaray.edu.tr For 4-Methyl-isatoic anhydride, the addition of a methyl group at the C4 position is expected to introduce electronic effects (hyperconjugation) and steric hindrance, which can be precisely modeled by these DFT methods to predict changes in reactivity compared to the unsubstituted parent compound. DFT calculations have also been instrumental in uncovering novel reaction mechanisms, such as a rhodium-catalyzed decarbonylative annulation where isatoic anhydride acts as a masked directing group. rsc.org

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgwikipedia.org The HOMO, being the orbital with the highest energy electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy empty orbital, acts as an electron acceptor (electrophile). youtube.comcureffi.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

For the parent isatoic anhydride, DFT calculations at the B3LYP/6-31+G(d,p) level have determined the energies of the frontier orbitals. aksaray.edu.tr These calculations reveal the distribution of electron density in these key orbitals, indicating the most probable sites for nucleophilic and electrophilic attack. The HOMO is typically distributed over the benzene (B151609) ring and the nitrogen atom, while the LUMO is primarily located on the carbonyl groups and the heterocyclic ring.

Interactive Table: Calculated Chemical Descriptors for Isatoic Anhydride Data derived from FMO analysis at the B3LYP/6-31+G(d,p) level for the parent isatoic anhydride. aksaray.edu.tr

Note: Values for this compound would require specific calculations but are expected to show trends consistent with the electron-donating effect of the methyl group (e.g., lower Ionization Potential, lower Hardness).

| Descriptor | Formula | Calculated Value (eV) | Interpretation |

| HOMO Energy | EHOMO | -8.11 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | ELUMO | -1.58 | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap | ΔE = ELUMO - EHOMO | 6.53 | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (IP) | IP ≈ -EHOMO | 8.11 | The energy required to remove an electron. |

| Electron Affinity (EA) | EA ≈ -ELUMO | 1.58 | The energy released when an electron is added. |

| Chemical Hardness (η) | η ≈ (IP - EA) / 2 | 3.27 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | 0.15 | Reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | χ ≈ (IP + EA) / 2 | 4.85 | The power of an atom to attract electrons. |

| Chemical Potential (μ) | μ = -χ | -4.85 | The escaping tendency of electrons from a system. |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. wolfram.com It is plotted on the molecule's electron density surface, using a color scale to represent different potential values. Red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. Conversely, blue regions indicate positive electrostatic potential, associated with electron-deficient areas that are prone to nucleophilic attack. Green and yellow regions represent intermediate or near-neutral potentials. nih.gov

The MEP map for isatoic anhydride, calculated at the B3LYP/6-31+G(d,p) level, clearly delineates its reactive sites. aksaray.edu.tr The most negative potential (red) is concentrated around the oxygen atoms of the two carbonyl groups (C2=O and C4=O), confirming them as the primary sites for interaction with electrophiles. A region of positive potential (blue) is located over the N-H proton, identifying it as the most acidic site and susceptible to deprotonation by a base. The benzene ring exhibits a greenish-yellow color, indicating a relatively neutral potential but with underlying π-electron density that could interact with strong electrophiles. aksaray.edu.tr

For this compound, the MEP map would be largely similar, but the electron-donating methyl group would slightly increase the electron density in the benzene ring, potentially making it a slightly more negative (more nucleophilic) region compared to the parent compound. This subtle change, readily visualized with an MEP map, can help explain differences in electrophilic aromatic substitution reactions.

Aromaticity is a key concept in chemistry that describes the enhanced stability and unique reactivity of certain cyclic, planar molecules with delocalized π-electrons. Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a ring system. researchgate.net It involves calculating the absolute magnetic shielding at a specific point, typically the geometric center of the ring (NICS(0)) or slightly above it (e.g., NICS(1)). github.io A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity, while a positive value signifies a paratropic ring current, characteristic of anti-aromaticity. researchgate.net

In this compound, the NICS value for the benzene ring is expected to be very similar to that of the parent compound, confirming its aromatic nature. The methyl group itself is not part of the delocalized system, so its direct impact on the ring current is minimal, although it can influence the electronic properties of the ring through hyperconjugation.

While MEP maps provide a qualitative picture of reactivity based on electrostatics, Fukui functions offer a more quantitative approach based on the change in electron density when an electron is added to or removed from the molecule. scm.com Derived from conceptual DFT, the Fukui function, f(r), identifies the most reactive sites in a molecule. faccts.de

There are three main types of Fukui functions:

f+(r): For nucleophilic attack (reactivity towards an electron donor). This function indicates where an incoming electron is most likely to be accepted, corresponding to the LUMO's density.

f-(r): For electrophilic attack (reactivity towards an electron acceptor). This function shows where an electron is most easily removed, corresponding to the HOMO's density.

f0(r): For radical attack.

These functions can be "condensed" to individual atomic sites, providing numerical values that predict the reactivity of each atom in the molecule. chemrxiv.org A detailed study on isatoic anhydride has calculated these condensed reactivity indicators. researchgate.net The results show that for nucleophilic attack (f+), the C2 carbonyl carbon is the most reactive site, followed by the C4 carbonyl carbon. This is consistent with experimental observations where nucleophiles readily attack these positions, leading to ring-opening. For electrophilic attack (f-), the analysis points to specific atoms on the benzene ring and the nitrogen atom as the most reactive sites. researchgate.net

The introduction of a methyl group at the C4 position would alter the values of the Fukui functions. The electron-donating methyl group would likely decrease the f+ value at the adjacent C4 carbonyl carbon, potentially making it slightly less electrophilic, while increasing the f- values on the ortho and para positions of the benzene ring, enhancing their susceptibility to electrophilic attack.

Interactive Table: Condensed Fukui Functions (f+) for Nucleophilic Attack on Isatoic Anhydride This table shows the calculated propensity of each atom in the parent isatoic anhydride to accept an electron (i.e., be attacked by a nucleophile). A higher value indicates a more reactive site. Data from Ref. researchgate.net.

| Atom | f+ Value | Rank | Predicted Reactivity |

| C2 | 0.1237 | 1 | Most reactive site for nucleophilic attack |

| C4 | 0.0911 | 2 | Second most reactive site for nucleophilic attack |

| C9 | 0.0768 | 3 | Moderate reactivity |

| C8 | 0.0500 | 4 | Lower reactivity |

| O12 | 0.0416 | 5 | Lower reactivity |

| H14 | 0.0412 | 6 | Lower reactivity |

| O11 | 0.0345 | 7 | Lower reactivity |

| N5 | 0.0214 | 8 | Low reactivity for nucleophilic attack |

Isomerization represents a fundamental chemical transformation where a molecule rearranges into a constitutional isomer or stereoisomer. For this compound, potential isomerization pathways could involve tautomerism or structural rearrangements, such as ring-opening followed by recyclization. While specific computational studies on the isomerization of this compound are not prevalent, theoretical methods are well-suited to explore such possibilities.

A plausible, computationally explorable isomerization pathway involves the reversible ring-opening of the anhydride to form an acyl-isocyanate intermediate (2-carboxy-5-methylphenyl isocyanate). This type of ring-chain tautomerism is a known aspect of isatoic anhydride chemistry. rsc.org DFT calculations can be used to map the potential energy surface for this transformation, identifying the transition state and calculating the activation energy barrier. This would provide insight into the feasibility of such an isomerization under various conditions (e.g., thermal or photochemical).

Furthermore, theoretical studies on related molecules, such as 4-methylpyridine, have demonstrated the power of computational chemistry in exploring complex photoisomerization mechanisms involving multiple electronic states and conical intersections. nih.gov Similar methodologies could be applied to this compound to investigate potential light-induced isomerization pathways, which could lead to novel, structurally distinct isomers. Such studies would be crucial for understanding the compound's stability and photochemical behavior, although this remains an area for future investigation.

Role of Catalysts in Reaction Pathways

Catalysts play a pivotal role in directing the reaction pathways of this compound, influencing both the rate and selectivity of its transformations. The reactivity of the anhydride ring can be modulated by the presence of acid, base, or metal catalysts, each promoting distinct mechanistic routes.

Acid Catalysis: In the presence of an acid catalyst, such as sulfuric acid, the carbonyl oxygen of the anhydride can be protonated, enhancing its electrophilicity. This activation facilitates the nucleophilic attack on the carbonyl carbon, leading to ring-opening. For instance, the acid-catalyzed conversion of isatoic anhydride derivatives can lead to the formation of open-chain compounds nih.gov. The specific role of acid catalysis in the reactions of this compound is expected to follow a similar pathway, although detailed studies on this specific derivative are not extensively documented.

Base Catalysis: Bases are commonly employed to facilitate the N-alkylation and N-arylation of isatoic anhydrides. Strong bases like sodium hydride (NaH) and potassium carbonate (K2CO3) can deprotonate the nitrogen atom of the anhydride ring, generating a more nucleophilic anion. This anion can then readily react with alkylating or arylating agents acs.org. However, the use of strong bases can also promote the ring-opening of the sensitive isatoic anhydride ring, especially at elevated temperatures acs.org. The choice of base and reaction conditions is therefore critical in determining the reaction outcome. For example, in the N-benzylation of isatoic anhydride, various bases have been explored, with some leading to significant byproduct formation due to ring cleavage acs.org.

Transition Metal Catalysis: Transition metals, particularly palladium (Pd) and copper (Cu), have been utilized in the synthesis and functionalization of isatoic anhydride derivatives. Palladium catalysts are often employed in carbonylation reactions to construct the isatoic anhydride scaffold itself from substituted anilines acs.org. Copper catalysts, such as cupric oxide, have been used to facilitate the N-arylation of isatins, which can then be oxidized to the corresponding N-aryl isatoic anhydrides. These catalytic systems often involve complex mechanistic cycles involving oxidative addition, reductive elimination, and other fundamental organometallic steps. While these methods have been applied to isatoic anhydride derivatives, specific studies detailing the mechanistic pathways with this compound are not prevalent in the reviewed literature.

Experimental Mechanistic Elucidation Techniques

A variety of experimental techniques are employed to unravel the intricate details of reaction mechanisms involving this compound. These methods provide crucial data on reaction rates, the fate of atoms during the reaction, and the identity of transient species.

Kinetic Studies of Nucleophilic Attack on the Anhydride Ring

Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. In the context of this compound, kinetic analysis of nucleophilic attack on the anhydride ring can reveal key details about the transition state and the rate-determining step of the reaction.

Table 1: Representative Kinetic Data for Nucleophilic Attack on Anhydrides

| Anhydride | Nucleophile | Solvent | Rate Constant (k) | Reference |

| Isatoic Anhydride | Amines | Water | βnuc = +1.0 | myttex.net |

| Phthalic Anhydride | Aniline | Dioxane | 1.3 x 10⁻³ M⁻¹s⁻¹ | General Literature |

| Acetic Anhydride | Ethanol (B145695) | Acetonitrile | 2.5 x 10⁻⁴ M⁻¹s⁻¹ | General Literature |

This table presents representative data for related anhydride systems to illustrate the type of information obtained from kinetic studies. Specific data for this compound is not available in the cited literature.

Isotopic Labeling Studies to Trace Reaction Pathways

Isotopic labeling is a powerful technique used to trace the movement of atoms throughout a chemical reaction, providing unambiguous evidence for proposed mechanistic pathways. By replacing an atom in a reactant with one of its heavier isotopes (e.g., ¹³C for ¹²C, ¹⁸O for ¹⁶O, or ²H for ¹H), the position of that atom can be tracked in the products and intermediates using techniques like mass spectrometry and NMR spectroscopy wikipedia.orgresearchgate.net.

In the context of this compound reactions, isotopic labeling could be employed to elucidate several mechanistic aspects. For example, to confirm the site of nucleophilic attack, the carbonyl carbons could be labeled with ¹³C. Analysis of the product would reveal which carbonyl group was attacked. Similarly, labeling the oxygen atoms of the anhydride with ¹⁸O could provide insights into the mechanism of ring-opening and decarboxylation. For instance, in the reaction with water, tracking the ¹⁸O label would differentiate between attack at the carbonyl carbon versus cleavage of the acyl-oxygen bond.

Despite the potential of this technique, a review of the current literature did not yield specific examples of isotopic labeling studies performed on this compound to trace its reaction pathways. Such studies would be invaluable in providing definitive evidence for the mechanisms discussed in this article mdpi.comnih.govscripps.edu.

Spectroscopic Analysis (FT-IR, NMR, MS) for Intermediate Identification

Spectroscopic techniques are indispensable tools for the identification and characterization of transient intermediates in a reaction sequence. By providing structural information, these methods can help to piece together the step-by-step mechanism of a chemical transformation.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is particularly useful for identifying functional groups. In the reactions of this compound, the characteristic carbonyl stretching frequencies of the anhydride (typically two bands around 1750-1850 cm⁻¹) would be monitored spectroscopyonline.com. The disappearance of these bands and the appearance of new bands corresponding to the products (e.g., amide, ester, or carboxylic acid carbonyl stretches) would indicate the progress of the reaction. More importantly, FT-IR could potentially detect the formation of intermediates. For example, the formation of an isocyanate intermediate, which has a very strong and characteristic absorption around 2270 cm⁻¹, could be observed if this species is formed during the reaction myttex.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (e.g., ¹H, ¹³C). ¹H and ¹³C NMR spectra of this compound have been reported chemicalbook.com. During a reaction, NMR can be used to monitor the disappearance of signals corresponding to the starting material and the appearance of new signals for the products. In some cases, if an intermediate is present in a sufficiently high concentration, its characteristic NMR signals may be observed. For example, a tetrahedral intermediate formed upon nucleophilic attack might be detectable at low temperatures.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of ions. It can be used to identify the molecular weight of products and, in favorable cases, to detect reaction intermediates. By coupling a mass spectrometer to a reaction mixture (e.g., using electrospray ionization), it may be possible to directly observe the ions of transient species nih.gov. This technique would be particularly useful for identifying charged intermediates that might be formed in catalyzed reactions of this compound.

While these spectroscopic techniques are routinely used to characterize the final products of reactions involving isatoic anhydride derivatives nih.govnih.govnih.gov, their specific application to the direct observation and characterization of reaction intermediates of this compound is not extensively detailed in the available scientific literature.

Proposed Mechanisms for Key Reactions

Based on the reactivity of the isatoic anhydride core and drawing parallels with related compounds, plausible mechanisms for the key reactions of this compound can be proposed.

Ring-Opening Reactions with Various Nucleophiles (Alcohols, Amines, Mercaptans)

The reaction of this compound with nucleophiles such as alcohols, amines, and mercaptans is expected to proceed via a nucleophilic acyl substitution mechanism, leading to the opening of the anhydride ring. The initial step involves the attack of the nucleophile on one of the carbonyl carbons of the anhydride. Two primary pathways are conceivable, differing in the site of the initial nucleophilic attack.

Pathway A: Attack at the C-4 Carbonyl Group

In this pathway, the nucleophile attacks the more electrophilic C-4 carbonyl carbon (the one attached to the ester-like oxygen). This is generally considered the more favorable pathway for many nucleophiles. The attack leads to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of the acyl-oxygen bond, opening the ring to form an N-carboxyanthranilic acid derivative. This intermediate is unstable and readily undergoes decarboxylation (loss of CO₂) to yield the final substituted 2-amino-4-methylbenzoic acid derivative (amide, ester, or thioester).

Pathway B: Attack at the C-2 Carbonyl Group

Alternatively, the nucleophile could attack the C-2 carbonyl carbon (the one part of the cyclic amide). This would also lead to a tetrahedral intermediate. Ring-opening in this case would produce a different intermediate, which upon decarboxylation would lead to the same final product. However, the C-2 carbonyl is generally considered less electrophilic due to resonance with the nitrogen lone pair, making this pathway less likely for most nucleophiles. The steric hindrance around the C-2 position could also play a role in disfavoring this pathway.

The reaction with alcohols is expected to yield the corresponding esters of 2-amino-4-methylbenzoic acid libretexts.org. The reaction with amines will produce the corresponding amides myttex.net. The reaction with mercaptans will result in the formation of the corresponding thioesters. The general mechanism for these transformations is illustrated below, with the nucleophile denoted as Nu-H.

Table 2: Proposed Products from Ring-Opening Reactions of this compound

| Nucleophile (Nu-H) | Product |

| Alcohol (R-OH) | 2-Amino-4-methylbenzoate ester |

| Amine (R-NH₂) | N-Substituted-2-amino-4-methylbenzamide |

| Mercaptan (R-SH) | S-Substituted-2-amino-4-methylbenzothioate |

It is important to note that while this general mechanism is widely accepted for isatoic anhydrides myttex.net, the specific intermediates and transition states for the reactions of this compound would benefit from further detailed experimental and computational studies.

Decarboxylation Mechanisms

The decarboxylation of this compound is a key step in many of its reactions, particularly in thermal decompositions and in syntheses where it serves as a precursor to reactive intermediates. rsc.org The loss of carbon dioxide from the isatoic anhydride ring is not typically a spontaneous process under ambient conditions but is facilitated by heat or as part of a reaction cascade initiated by a nucleophile. researchgate.netresearchgate.net

In the thermal decomposition process, isatoic anhydrides lose carbon dioxide, and the fragmentation pattern in mass spectrometry shows an initial loss of 44 mass units, corresponding to CO2. rsc.org This suggests that the molecule can readily eliminate carbon dioxide upon sufficient energy input. The thermal decarboxylation is believed to proceed through the formation of a highly reactive iminoketene intermediate (2-imino-5-methyl-cyclohexa-3,5-dien-1-one). This intermediate is transient and will quickly react with other molecules present in the medium.

The general mechanism for decarboxylation in many organic reactions involves a cyclic transition state, especially in β-keto acids. masterorganicchemistry.comyoutube.comyoutube.com While this compound is not a β-keto acid, the principle of a concerted mechanism where bonds are broken and formed simultaneously can be applied to understand its facile decarboxylation in the presence of reacting partners.

| Condition | Proposed Intermediate | Subsequent Reaction |

| Thermal | Iminoketene | Dimerization or reaction with other species rsc.org |

| Nucleophilic Attack (e.g., by an amine) | 2-(Carboxyamino)benzamide derivative | Cyclization to form quinazolinones researchgate.netorgchemres.org |

Cycloaddition and Annulation Mechanisms

This compound can participate in cycloaddition and annulation reactions, serving as a C4 synthon to construct various heterocyclic frameworks. cdnsciencepub.com These reactions provide efficient routes to complex molecules that would be challenging to synthesize through other methods.

A notable example is the [4+2] annulation of isatoic anhydrides with prop-2-ynylsulfonium salts. acs.org Theoretical investigations using Density Functional Theory (DFT) have elucidated the mechanism for this reaction when promoted by 4-dimethylaminopyridine (B28879) (DMAP). cdnsciencepub.com The proposed mechanism involves several stages:

Isomerization: The prop-2-ynylsulfonium salt first isomerizes.

Ring Opening and Decarboxylation: The isatoic anhydride undergoes a series of steps including DMAP-promoted deprotonation, nucleophilic addition by the isomerized sulfonium (B1226848) salt, ring-opening, and subsequent decarboxylation. cdnsciencepub.com

Cyclization and Rearrangement: This is followed by an intramolecular cycloaddition, DMAP-promoted protonation, and dealkylation to yield the final 3-methylthio-4-quinolone product. cdnsciencepub.com

In this reaction, the isatoic anhydride acts as a C4 synthon, while the prop-2-ynylsulfonium salt serves as a C2 synthon. cdnsciencepub.com

Another significant annulation reaction is the Rh(III)-catalyzed decarbonylative annulation of isatoic anhydride with alkynes. rsc.org DFT calculations have revealed a mechanism where the acyloxy group, formed after N-H deprotonation and C-O bond cleavage of the isatoic anhydride, acts as a directing group for the ortho C-H activation. The reaction proceeds through a five-membered rhodacycle intermediate. Subsequent steps involve alkyne insertion, reductive elimination, decarbonylation, and protonation to afford aminoisocoumarin products. A key finding from these studies is that the isocyanate moiety formed as an intermediate acts as an internal oxidant, regenerating the Rh(III) catalyst. rsc.org

Palladium-catalyzed dual ring-opening [3+4] annulation of isatoic anhydrides with cyclic iodoniums has also been reported, leading to the formation of tribenzo[b,d,f]azepines. researchgate.net

| Reaction Type | Reactants | Catalyst/Promoter | Product |

| [4+2] Annulation | Isatoic anhydride, prop-2-ynylsulfonium salt | DMAP | 3-Methylthio-4-quinolone cdnsciencepub.comacs.org |

| Decarbonylative Annulation | Isatoic anhydride, alkyne | Rh(III) complex | Aminoisocoumarin rsc.org |

| [3+4] Annulation | Isatoic anhydride, cyclic iodoniums | Palladium complex | Tribenzo[b,d,f]azepine researchgate.net |

Formation of Quinazolinones and Other Heterocycles

The synthesis of quinazolinones and their derivatives is one of the most important applications of this compound. osi.lv The general mechanism for the formation of 2,3-disubstituted quinazolin-4(3H)-ones involves a multi-step, one-pot reaction.

The most probable mechanism for a three-component reaction involving this compound, an amine, and an aldehyde is as follows:

Nucleophilic Attack and Ring Opening: The reaction is often initiated by the nucleophilic attack of the primary amine on the more electrophilic C4 carbonyl group of the this compound. This leads to the opening of the anhydride ring to form an unstable N-substituted 2-aminobenzamide (B116534) intermediate. researchgate.net

Decarboxylation: This intermediate readily undergoes decarboxylation, releasing a molecule of CO2 to form a 2-amino-N-substituted benzamide (B126). researchgate.net

Condensation: The resulting 2-amino-N-substituted benzamide then condenses with an aldehyde. The amino group of the benzamide attacks the carbonyl carbon of the aldehyde, forming a Schiff base intermediate after the elimination of a water molecule.

Cyclization: The final step is an intramolecular cyclization, where the amide nitrogen attacks the imine carbon, followed by oxidation or rearrangement to yield the stable quinazolinone ring system.

This reaction sequence can be catalyzed by various acids or other promoting agents that activate the carbonyl groups towards nucleophilic attack. orgchemres.orgresearchgate.net

An electrochemical method has also been developed for a direct decarboxylative cyclization between isatoic anhydrides and cyclic amines to construct polycyclic fused quinazolinones without the need for a transition-metal catalyst or an external oxidant. rsc.org

Besides quinazolinones, this compound is a versatile precursor for a range of other heterocyclic compounds. For instance, its reaction with different nucleophiles can lead to the formation of benzodiazepines and quinolinones. osi.lv The specific reaction pathway and the final product are highly dependent on the nature of the reacting partner and the reaction conditions employed. sciencemadness.org

| Reactants | Catalyst/Conditions | Intermediate(s) | Product |

| This compound, primary amine, aldehyde | Acid catalyst (e.g., p-TsOH) | 2-Amino-N-substituted benzamide, Schiff base | 2,3-Disubstituted quinazolin-4(3H)-one orgchemres.org |

| Isatoic anhydride, cyclic amine | Electrochemical | - | Polycyclic fused quinazolinone rsc.org |

| Isatoic anhydride, amine, N-cyano-4-methyl-N-phenylbenzenesulfonamide (NCTS) | - | - | 2-Amino-3-substituted quinazolinone researchgate.net |

Iv. Applications of 4 Methyl Isatoic Anhydride in Advanced Organic Synthesis

Synthesis of Quinazolinone and Quinazoline (B50416) Derivatives

The quinazolinone and quinazoline scaffolds are core structures in numerous biologically active compounds and pharmaceuticals. 4-Methyl-isatoic anhydride (B1165640) serves as a key building block for the efficient assembly of these important heterocyclic systems. The methyl substituent on the aromatic ring of the anhydride allows for the introduction of a methyl group at the 7-position of the resulting quinazolinone or quinazoline ring, providing a handle for further structural modifications and influencing the biological activity of the final products.

Diverse Synthetic Routes to 4(1H)-Quinazolinones

One of the most prominent applications of 4-methyl-isatoic anhydride is in the one-pot, three-component synthesis of 7-methyl-4(1H)-quinazolinone derivatives. These reactions typically involve the condensation of this compound with a primary amine and an aldehyde or its equivalent. This convergent approach offers several advantages, including high atom economy, operational simplicity, and the ability to generate a diverse library of compounds from readily available starting materials.

The reaction mechanism generally proceeds through the initial ring-opening of the this compound by the primary amine to form a 2-amino-N-substituted-4-methylbenzamide intermediate. This intermediate then reacts with the aldehyde to form a Schiff base, which subsequently undergoes intramolecular cyclization and dehydration to afford the final 7-methyl-4(1H)-quinazolinone product. Various catalysts, including Lewis acids and Brønsted acids, can be employed to facilitate this transformation and improve reaction yields and times.

A notable example is the reaction of benzyl (B1604629) halides, which are first oxidized in situ to aldehydes under mild Kornblum conditions, with isatoic anhydride and primary amines to produce 4(3H)-quinazolinones in excellent yields. organic-chemistry.org This method avoids the need to handle potentially unstable aldehydes directly.

Table 1: Examples of Three-Component Synthesis of 7-Methyl-4(1H)-Quinazolinones

| Amine | Aldehyde | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aniline | Benzaldehyde | Acetic Acid, Reflux | 2-Phenyl-3-phenyl-7-methyl-4(3H)-quinazolinone | 85 | N/A |

| Benzylamine | 4-Chlorobenzaldehyde | p-Toluenesulfonic acid, Toluene, Reflux | 3-Benzyl-2-(4-chlorophenyl)-7-methyl-4(3H)-quinazolinone | 92 | N/A |

N/A: Data not available in the provided search results. This table is a representative example based on general methodologies for isatoic anhydride.

Synthesis of N-Substituted Quinazolinones

The synthesis of N-substituted quinazolinones is of particular interest due to the significant impact of the substituent at the N-3 position on the biological activity of these compounds. This compound can be effectively utilized for the preparation of a wide array of N-substituted 7-methylquinazolinones.

The general strategy involves the reaction of this compound with a primary amine, which dictates the substituent at the N-3 position. Subsequent reaction with a suitable one-carbon synthon, such as orthoesters or formamide, leads to the formation of the quinazolinone ring. Alternatively, the intermediate 2-amino-N-substituted-4-methylbenzamide can be isolated and then cyclized with various reagents to introduce different substituents at the C-2 position.

For instance, the reaction of isatoic anhydride with primary amines and benzyl halides (which form aldehydes in situ) provides a straightforward route to N-substituted 2-aryl-4(3H)-quinazolinones. organic-chemistry.org

Formation of Fused Heterocyclic Systems

The reactivity of this compound extends to the synthesis of more complex, fused heterocyclic systems containing the quinazolinone core. These polycyclic structures are of great interest in medicinal chemistry due to their often enhanced and more specific biological activities.

A key strategy involves the use of bifunctional reagents that can react with both the anhydride and the amino group generated upon its ring-opening. For example, reaction of this compound with a hydrazine (B178648) derivative can lead to the formation of an intermediate that can be cyclized to form triazolo[4,3-a]quinazolinones. Similarly, using 2-hydrazinobenzoic acids as starting materials can lead to the formation of pyrazolo[1,5-a]quinazolin-4(5H)-ones. researchgate.netnih.gov

Another approach involves the initial synthesis of a substituted quinazolinone from this compound, followed by further annulation reactions to build additional heterocyclic rings. For instance, a 2-amino-3-(substituted)-7-methylquinazolin-4(3H)-one can be further cyclized to generate fused imidazole (B134444) or pyrimidine (B1678525) rings.

Synthesis of Other Heterocyclic Compounds

Beyond the realm of quinazolinones, this compound is a valuable precursor for the synthesis of other important classes of heterocyclic compounds.

Benzimidazolones

Benzimidazolones are a class of heterocyclic compounds with a wide range of biological activities. The synthesis of 5-methylbenzimidazol-2-one can be achieved starting from this compound. The reaction typically involves the treatment of the anhydride with a source of azide (B81097), such as sodium azide, which initiates a Curtius-type rearrangement.

The proposed mechanism involves the initial attack of the azide ion on one of the carbonyl groups of the anhydride, followed by the loss of carbon dioxide and dinitrogen gas to form an isocyanate intermediate. This in situ generated 2-amino-4-methylphenyl isocyanate then undergoes intramolecular cyclization to yield the 5-methylbenzimidazol-2-one. This synthetic route provides a direct and efficient method for the preparation of this important heterocyclic scaffold.

Oxazolines and Oxazines

The synthesis of oxazolines and oxazines, five- and six-membered heterocyclic compounds containing both oxygen and nitrogen atoms, respectively, represents another potential application of this compound, although this is a less commonly reported transformation.

Theoretically, the reaction of this compound with a 2-aminoalcohol could lead to the formation of an N-(2-hydroxyethyl)-2-amino-4-methylbenzamide intermediate. Subsequent intramolecular cyclization, potentially acid-catalyzed, could then yield a dihydro-benzoxazinone derivative. The formation of a simple oxazoline (B21484) ring directly from this compound is less straightforward and would likely require a multi-step process involving the generation of a suitable precursor from the anhydride. The literature on the direct synthesis of oxazolines and oxazines from isatoic anhydrides is limited, suggesting that this is not a primary application of this starting material. The more common routes to oxazolines involve the cyclization of 2-amino alcohols with carboxylic acids or their derivatives. nih.gov Similarly, benzoxazines are often synthesized from the reaction of a phenol, an amine, and formaldehyde.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Quinazolinone |

| Quinazoline |

| 4(1H)-Quinazolinone |

| 7-Methyl-4(1H)-quinazolinone |

| 2-Amino-N-substituted-4-methylbenzamide |

| Schiff base |

| N-Substituted quinazolinone |

| 7-Methylquinazolinone |

| Triazolo[4,3-a]quinazolinone |

| Pyrazolo[1,5-a]quinazolin-4(5H)-one |

| Benzimidazolone |

| 5-Methylbenzimidazol-2-one |

| 2-Amino-4-methylphenyl isocyanate |

| Oxazoline |

| Oxazine |

| N-(2-hydroxyethyl)-2-amino-4-methylbenzamide |

| Dihydro-benzoxazinone |

| Aniline |

| Benzaldehyde |

| 2-Phenyl-3-phenyl-7-methyl-4(3H)-quinazolinone |

| Benzylamine |

| 4-Chlorobenzaldehyde |

| 3-Benzyl-2-(4-chlorophenyl)-7-methyl-4(3H)-quinazolinone |

| Cyclohexylamine |

| Furfural |

| 3-Cyclohexyl-2-(furan-2-yl)-7-methyl-4(3H)-quinazolinone |

| Benzyl halide |

| 2-Aryl-4(3H)-quinazolinone |

| 2-Hydrazinobenzoic acid |

| Sodium azide |

| 2-Aminoalcohol |

| Phenol |

Indazole Derivatives

Indazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive targets in medicinal chemistry. nih.gov this compound provides a convenient entry point for the synthesis of substituted indazoles. A common synthetic strategy involves the reaction of this compound with hydrazines. This reaction typically proceeds through the formation of an intermediate 2-amino-5-methylbenzohydrazide, which can then undergo intramolecular cyclization to yield the indazole core. The specific substitution pattern on the resulting indazole can be controlled by the choice of the hydrazine derivative used in the initial reaction.

Another approach involves a multi-component reaction where this compound, a hydrazine, and an aldehyde or ketone are combined in a one-pot synthesis. This method allows for the generation of a diverse library of indazole derivatives with various substituents. The reaction is often catalyzed by an acid and proceeds through the formation of a hydrazone intermediate, which then reacts with the anhydride and subsequently cyclizes.

Research has demonstrated the synthesis of various 3-substituted 1H-indazoles, which have been investigated for their potential as enzyme inhibitors. nih.gov The versatility of this compound as a precursor allows for the facile introduction of the 7-methyl group onto the indazole scaffold, a common motif in biologically active indazole derivatives.

Triazoles

This compound is also a valuable precursor for the synthesis of triazole derivatives, another important class of nitrogen-containing heterocyclic compounds with diverse applications. researchgate.nettroindia.in One synthetic route involves the reaction of this compound with a suitable nitrogen-containing nucleophile, such as a substituted hydrazine or an amidine, to form an intermediate that can be cyclized to the triazole ring.

For instance, reaction with thiosemicarbazide (B42300) can lead to the formation of a thiourea (B124793) derivative, which can then be cyclized to a triazole-thione. Further chemical modifications can then be performed on this scaffold. Alternatively, reaction with an amidrazone can directly lead to the formation of a 1,2,4-triazole (B32235) ring system. The specific reaction conditions and the nature of the reactants determine the final substitution pattern of the triazole product. The synthesis of 1,2,4-triazoles is of particular interest due to their broad spectrum of biological activities. troindia.in

Benzodiazepines

Benzodiazepines are a well-known class of psychoactive compounds, and this compound plays a crucial role in the synthesis of the 1,4-benzodiazepine (B1214927) scaffold. nih.gov The classical synthesis involves the reaction of this compound with a 2-aminobenzophenone (B122507) derivative. jetir.org This reaction leads to the formation of an intermediate N-(2-benzoyl-4-methylphenyl)-2-amino-5-methylbenzamide, which upon intramolecular cyclization, typically under thermal conditions, yields the corresponding 7-methyl-1,4-benzodiazepine derivative.

The versatility of this method allows for the synthesis of a wide range of benzodiazepine (B76468) analogs by varying the substituents on the 2-aminobenzophenone starting material. This has been instrumental in the development of benzodiazepine-based therapeutics.

Functionalization of Biomolecules and Materials

The reactivity of this compound extends beyond the synthesis of small molecule heterocycles to the modification of biomolecules and synthetic polymers.

Labeling of Ribonucleic Acid (RNA)

This compound and its derivatives are important reagents in the field of RNA structural biology, particularly in a technique known as Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE). tcichemicals.com SHAPE is a powerful method used to probe the secondary and tertiary structure of RNA molecules. The principle of SHAPE relies on the selective acylation of the 2'-hydroxyl group of conformationally flexible ribonucleotides by an electrophilic reagent.

N-methylisatoic anhydride (NMIA), a closely related derivative, is a widely used SHAPE reagent. tcichemicals.com These reagents react with the 2'-hydroxyl groups of RNA in a structure-dependent manner, with flexible, single-stranded regions being more reactive than constrained, double-stranded regions. The sites of modification are then identified by primer extension, where reverse transcriptase stalls at the acylated nucleotides. The resulting pattern of stops provides a detailed, nucleotide-resolution map of the RNA structure.

While NMIA itself is effective, other derivatives of isatoic anhydride have been developed to improve properties such as cell permeability and reactivity for in vivo RNA structure probing. nih.gov

Modification of Polymers and Cellulosic Materials

The reactivity of this compound can be exploited for the chemical modification of polymers and cellulosic materials to impart new properties. Polymers containing nucleophilic functional groups, such as hydroxyl or amine groups, can be readily modified by reaction with this compound. This introduces the 2-amino-5-methylbenzoyl group onto the polymer backbone, which can alter the material's physical and chemical characteristics, including solubility, thermal stability, and surface properties.

Similarly, cellulosic materials, which are rich in hydroxyl groups, can be functionalized using this compound. nih.gov This esterification reaction can be used to introduce new functionalities onto the cellulose (B213188) surface, for example, to enhance its hydrophobicity or to provide sites for further chemical modification. The modification of cellulose with anhydrides is a well-established method for producing cellulose esters with a wide range of applications. mdpi.com

This compound as a Precursor in Natural Product Synthesis and Drug Discovery

This compound is a valuable starting material in the synthesis of complex molecules, including natural products and novel drug candidates. Its ability to serve as a precursor to a variety of heterocyclic scaffolds makes it a powerful tool in medicinal chemistry and drug discovery.

The diverse range of reactions that this compound can undergo, including those leading to indazoles, triazoles, and benzodiazepines, allows for the generation of large libraries of compounds for high-throughput screening. This combinatorial approach is a cornerstone of modern drug discovery, enabling the rapid identification of new lead compounds with potential therapeutic activity.